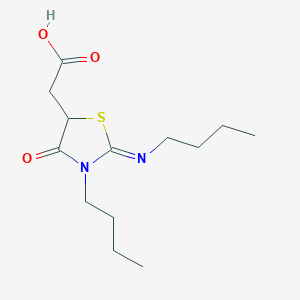
(E)-2-(3-butyl-2-(butylimino)-4-oxothiazolidin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition
Compounds structurally related to (E)-2-(3-butyl-2-(butylimino)-4-oxothiazolidin-5-yl)acetic acid, particularly those in the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid family, have been found to exhibit significant pharmacological activities. A notable application is as potent and selective aldose reductase inhibitors. These compounds, including the closely related epalrestat, have shown promise in inhibiting aldose reductase activity, a key factor in diabetic complications. The studied compounds demonstrated submicromolar IC50 values, indicating their high efficacy in this role (Kučerová-Chlupáčová et al., 2020).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Derivatives such as 2-(2-(2-phenyl)-3-(isonicotinamido)-4-oxothiazolidin-5-yl) acetic acid have shown effectiveness as corrosion inhibitors on mild steel in acidic mediums. Their efficiency increases with concentration, and they adhere to the Langmuir adsorption isotherm, indicating a strong adsorption onto metal surfaces. This makes them valuable in industrial applications for protecting metals against corrosion (Yadav et al., 2015).
Anti-inflammatory Agents
Substituted oxothiazolyl acetic acids, closely related to the compound , have been synthesized and evaluated for anti-inflammatory and antiproteolytic properties. They show potential as anti-inflammatory agents, with their toxicity reflected by approximate LD50 values (Raman et al., 1978).
Antibacterial Activity
Similar compounds have demonstrated antibacterial activity, particularly against Gram-positive bacterial strains. These compounds, including various derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid, have been evaluated for their efficacy in inhibiting bacterial growth, with some showing similar or higher activity than common reference drugs (Trotsko et al., 2018).
Photophysical Properties
Derivatives of this compound class have been studied for their photophysical properties. Novel d-π-A type chromophores synthesized from these compounds exhibit interesting properties such as large stroke shifts and intramolecular charge transfer characteristics. These findings are significant for applications in the field of fluorescent materials and sensors (Jachak et al., 2021).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives, which share structural similarities with the compound , have shown promise in anticancer therapy. They inhibit tumor growth and angiogenesis, making them potential candidates for cancer treatment (Chandrappa et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-butyl-2-butylimino-4-oxo-1,3-thiazolidin-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-3-5-7-14-13-15(8-6-4-2)12(18)10(19-13)9-11(16)17/h10H,3-9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWVNHCYOWWPRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C1N(C(=O)C(S1)CC(=O)O)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

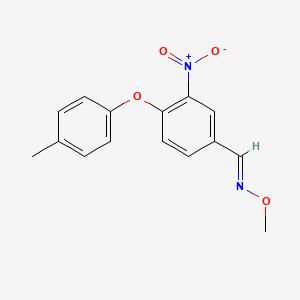
![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)
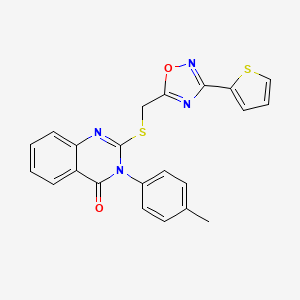
![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)
![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)
![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)
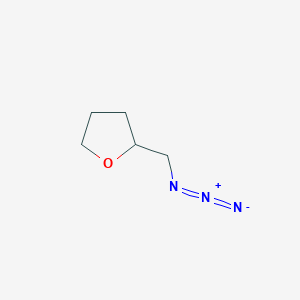

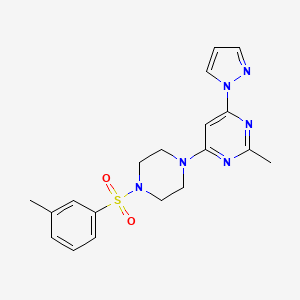
![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)
![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)
![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)
